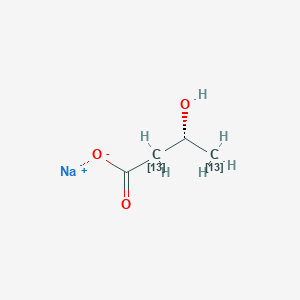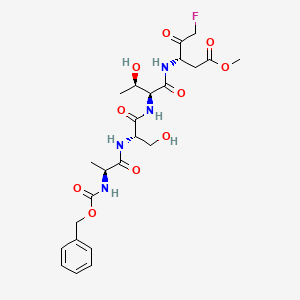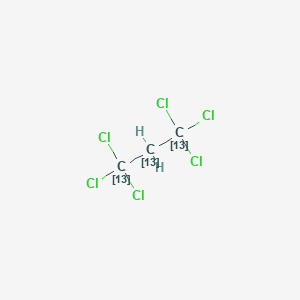
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane is a chlorinated hydrocarbon with the molecular formula C3Cl6. This compound is characterized by the substitution of all hydrogen atoms on the terminal carbons of propane with chlorine atoms. The isotopic labeling with carbon-13 (^13C) makes it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane typically involves the chlorination of propane derivatives. One common method is the reaction of 1,1,3,3-tetrachloropropane or 1,1,1,3-tetrachloropropane with chlorine gas at elevated temperatures (80-100°C). This process proceeds through the intermediate formation of 1,1,1,3,3-pentachloropropane . Industrial production can also involve the reaction of carbon tetrachloride (CCl4) with 1,1-dichloroethene (Cl2C=CH2) in the presence of a copper-based catalyst at temperatures ranging from 80-150°C .
Chemical Reactions Analysis
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids. Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4).
Scientific Research Applications
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated compounds and as a reference standard in analytical chemistry.
Biology: Employed in studies involving the metabolism and environmental impact of chlorinated hydrocarbons.
Medicine: Investigated for its potential effects on biological systems and its use in developing pharmaceuticals.
Industry: Utilized in the production of refrigerants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane can be compared with other similar chlorinated compounds:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but without isotopic labeling.
1,1,1,3,3,3-Hexafluoropropane: Contains fluorine atoms instead of chlorine, leading to different chemical properties.
1,1,2,2,3,3-Hexachloropropane: Differently substituted chlorinated propane with distinct reactivity.
These comparisons highlight the unique properties of this compound, particularly its use in isotopic labeling studies.
Properties
CAS No. |
1173023-67-0 |
|---|---|
Molecular Formula |
C3H2Cl6 |
Molecular Weight |
253.7 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2/i1+1,2+1,3+1 |
InChI Key |
BBEAZDGZMVABIC-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13C](Cl)(Cl)Cl)[13C](Cl)(Cl)Cl |
Canonical SMILES |
C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
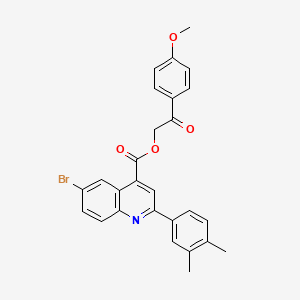
![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
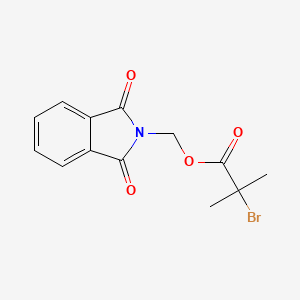
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
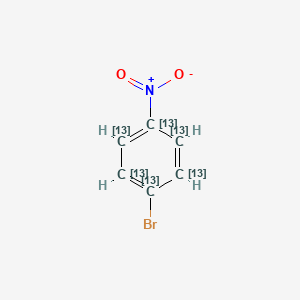
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)


